H-Glu(OtBu)-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUGPDFKMVHCCJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-06-9 | |
| Record name | L-Glutamic acid di-tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(tert-butyl) L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Alpha Amino Acid Derivatives in Chemistry
Alpha-amino acids are the fundamental constituents of proteins and are central to the chemistry of life. Their derivatives, compounds in which the core amino acid structure has been chemically modified, are of profound importance in both organic and medicinal chemistry. These modifications can enhance the utility of amino acids as versatile synthetic intermediates. mdpi.com
In medicinal chemistry, alpha-amino acid derivatives are instrumental in the design and synthesis of a vast array of therapeutic agents. They are incorporated into peptide-based drugs, enzyme inhibitors, and targeted drug delivery systems. mdpi.com The modification of natural amino acids allows chemists to fine-tune the pharmacological properties of molecules, improving their efficacy, stability, and bioavailability. researchgate.net Furthermore, amino acid derivatives are crucial in the development of prodrugs, where they can be attached to a parent drug to enhance its absorption and distribution in the body. researchgate.netgoogle.com
In the realm of organic synthesis, alpha-amino acid derivatives serve as chiral building blocks, or "chiral synthons." nih.gov This means they provide a readily available source of chirality, which is essential for the construction of complex, stereochemically defined molecules. nih.gov The ability to introduce specific stereocenters is critical in the synthesis of natural products and pharmaceuticals, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms. nih.gov
The 2s Configuration: a Gateway to Stereoselective Synthesis
The term "(2S)-configuration" in ditert-butyl (2S)-2-aminopentanedioate refers to the specific spatial arrangement of the groups around the alpha-carbon, the carbon atom adjacent to the carboxyl group. This configuration corresponds to that of the naturally occurring L-amino acids. The importance of this specific chirality cannot be overstated, as biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. sigmaaldrich.comresearchgate.net
This stereospecificity is a cornerstone of modern drug design and development. The therapeutic effect of many drugs is dependent on the interaction with a specific biological target, and often only one enantiomer (one of a pair of mirror-image stereoisomers) will bind effectively to that target. The other enantiomer may be inactive or, in some cases, may even cause undesirable side effects. researchgate.netgoogle.com Therefore, the ability to synthesize molecules with a specific, predetermined stereochemistry is paramount.
The (2S)-configuration of ditert-butyl (2S)-2-aminopentanedioate makes it an excellent starting material for stereoselective synthesis. By using this compound, chemists can ensure that the desired stereochemistry at the alpha-carbon is incorporated into the final product. This is a key principle of asymmetric synthesis, a field of organic chemistry focused on the synthesis of chiral compounds. mit.edu The use of such chiral building blocks significantly simplifies the synthesis of enantiomerically pure molecules, which would otherwise require complex and often inefficient separation of racemic mixtures.
Research Trajectories for Ditert Butyl 2s 2 Aminopentanedioate
Strategies for Esterification of L-Glutamic Acid Precursors
The esterification of L-glutamic acid is a critical first step in many synthetic routes, serving to protect the carboxylic acid groups and enhance solubility in organic solvents. The formation of di-tert-butyl esters is particularly advantageous due to the steric bulk of the tert-butyl groups, which confers stability under various reaction conditions.
Transesterification Approaches to Di-tert-butyl Esters
Transesterification is a common and effective method for the preparation of di-tert-butyl esters from L-glutamic acid. This process typically involves the reaction of an L-glutamic acid precursor, such as the free amino acid or its N-protected form, with a tert-butylating agent in the presence of an acid catalyst. One reported method involves the transesterification of L-glutamic acid with tert-butyl acetate (B1210297), which serves as both the reagent and the solvent. google.com This reaction is often catalyzed by a strong acid like perchloric acid. The process may initially yield a mixture of the di-tert-butyl ester, and mono-tert-butyl esters. google.com
Another approach involves the direct tert-butylation of free amino acids using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate. This method has been shown to be efficient, providing good yields and faster reaction times compared to conventional methods. organic-chemistry.org
Role of Acidic Catalysis in Esterification Reactions
Acidic catalysis is fundamental to achieving efficient esterification of L-glutamic acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the tert-butylating agent. A variety of acid catalysts have been employed for this purpose.
Perchloric acid is an effective catalyst for the transesterification of L-glutamic acid with tert-butyl acetate, with reactions typically running for 36 to 48 hours at 15-20°C. google.com Sulfuric acid is another commonly used catalyst for the esterification of amino acids. nih.gov The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, the use of bis(trifluoromethanesulfonyl)imide has been reported to dramatically enhance the reactivity and solubility of the amino acid, leading to the formation of the di-tert-butylated product in good yield. organic-chemistry.org
| Catalyst | Reagent/Solvent | Temperature | Time | Yield | Reference |
| Perchloric acid | tert-Butyl acetate | 15-20°C | 36-48 hours | Not specified | google.com |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | Not specified | 2 hours | 68% | organic-chemistry.org |
| Sulfuric acid | Ethanol | Not specified | 24 hours | 60% (for monoester) | nih.gov |
Protection and Deprotection Strategies in Synthesis
The strategic use of protecting groups is essential in the multi-step synthesis of complex molecules derived from L-glutamic acid. This allows for the selective modification of one functional group in the presence of others.
Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) for Amino Protection
Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent for the protection of the amino group of amino acids, including ditert-butyl (2S)-2-aminopentanedioate. The reaction involves the nucleophilic attack of the amine on the Boc anhydride, resulting in the formation of a stable tert-butoxycarbonyl (Boc) protected amine. wikipedia.orgrsc.org This protection is crucial to prevent the amino group from undergoing unwanted reactions in subsequent synthetic steps. The reaction is often carried out in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (Et₃N), in a solvent like dichloromethane. rsc.org A reported Boc-protection of an amide derived from pyroglutamic acid using Boc₂O, DMAP, and Et₃N in CH₂Cl₂ at room temperature for 18 hours yielded the N-Boc product in 91%. nih.gov
Selective Cleavage of Protecting Groups (e.g., tert-butyl esters, Boc)
The selective removal of protecting groups is a critical aspect of synthetic strategy. Both the tert-butyl esters and the N-Boc group are acid-labile, but their cleavage can often be achieved selectively by carefully choosing the reaction conditions.
Strong acids like trifluoroacetic acid (TFA) will typically cleave both the Boc group and the tert-butyl esters. nih.gov However, milder acidic conditions can allow for selective deprotection. For instance, treatment with 3M HCl has been used to selectively remove the Boc group while leaving the tert-butyl ester intact, affording the desired amine in 85% yield. nih.gov Conversely, specific reagents have been developed to selectively cleave the tert-butyl esters in the presence of a Boc group. One such method employs a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile. organic-chemistry.orgacs.org This system effectively reverses the usual selectivity observed under acidic conditions. Another method for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups utilizes zinc bromide (ZnBr₂) in dichloromethane. researchgate.net
| Protecting Group to be Cleaved | Reagents | Conditions | Result | Reference |
| N-Boc | 3M HCl | Not specified | tert-Butyl ester remains | nih.gov |
| tert-Butyl ester | CeCl₃·7H₂O, NaI | Acetonitrile, reflux | N-Boc group remains | organic-chemistry.orgacs.org |
| tert-Butyl ester | ZnBr₂ | Dichloromethane | N-Boc group is labile | researchgate.net |
| N-Boc and tert-Butyl ester | Trifluoroacetic acid (TFA) | Not specified | Both groups removed | nih.gov |
Multi-step Synthetic Routes for Related Chiral Amino Acid Derivatives
Ditert-butyl (2S)-2-aminopentanedioate and its N-protected forms are versatile starting materials for the synthesis of a variety of chiral amino acid derivatives. These derivatives are valuable as intermediates in the synthesis of pharmaceuticals and as tools for studying biological processes.
For example, N-Boc-L-glutamic acid α-tert-butyl ester has been used as a precursor in the synthesis of a novel orthogonally protected glutamic acid analog. nih.gov This synthesis involved a Mitsunobu esterification with allyl alcohol, followed by a stereocontrolled alkylation of the dianion. Subsequent deprotection of the tert-butyl groups with 25% TFA and Fmoc protection of the resulting amine yielded the desired chiral building block. nih.gov
In another example, γ-methyl N-tert-butoxycarbonyl-L-glutamate was used as a starting material for the four-step synthesis of (2S)-1-azido-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentane, a key intermediate for the preparation of chiral 1,2-diamines. mdpi.com Furthermore, L-glutamic acid has been utilized as a starting point for the multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives, which are important structural motifs in many pharmaceutical drugs.
The synthesis of various hydroxyglutamic acids, which are components of complex natural products, often starts from protected glutamic acid derivatives. These syntheses involve multiple steps of protection, functional group manipulation, and deprotection to yield the desired orthogonally protected derivatives. beilstein-journals.org
Derivatization from L-Glutamic Acid
The most direct approach to synthesizing di-tert-butyl (2S)-2-aminopentanedioate involves the esterification of L-glutamic acid with a tert-butyl source. This transformation can be achieved through several methods, each with its own set of reagents and conditions.
One common method involves the acid-catalyzed reaction of L-glutamic acid with tert-butanol (B103910) or a tert-butylating agent. For instance, L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, can be esterified using tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. nih.gov This approach can be extended to L-glutamic acid itself, although protection of the amino group is often necessary to avoid side reactions.
A frequently employed strategy involves the use of N-protected L-glutamic acid derivatives. For example, N-Boc-L-glutamic acid α-tert-butyl ester can be further esterified at the γ-carboxylic acid position. rsc.org A one-pot method for a related transformation involves the reductive amination of L-glutamic acid di-tert butyl ester hydrochloride, demonstrating the utility of the pre-formed di-ester in further synthetic steps. worktribe.com
A patented multi-step synthesis for the related L-glutamic acid-alpha-tert-butyl ester starts from L-glutamic acid-gamma-methyl ester. This process involves reaction with a solvent under acid catalysis, followed by protection of the amino group, hydrolysis of the methyl ester, and finally hydrogenolysis to yield the desired mono-tert-butyl ester. google.com While this synthesis yields the mono-ester, the principles of selective protection and esterification are fundamental to the synthesis of the di-tert-butyl derivative as well.
The following table summarizes various reagents and conditions used in the derivatization of L-glutamic acid and its derivatives to form tert-butyl esters.
| Starting Material | Reagents | Product | Reference |
| L-Pyroglutamic Acid | tert-Butyl acetate, Perchloric acid | tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate | nih.gov |
| N-Boc-L-glutamic acid α-tert-butyl ester | Allyl alcohol, Triphenylphosphine, Diisopropylazodicarboxylate | 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate | rsc.org |
| L-Glutamic acid di-tert butyl ester hydrochloride | Salicylaldehyde, Triethylamine, Sodium triacetoxyborohydride | Di-tert-butyl (2S)-2-{[(o-hydroxyphenyl)methyl]amino}glutarate | worktribe.com |
| L-Glutamic acid-gamma-methyl ester | Acid, Cbz-Osu, Hydrolysis, Hydrogenolysis | L-Glutamic acid-alpha-tert-butyl ester | google.com |
Stereoselective Transformations in Derivative Synthesis
The synthesis of derivatives of di-tert-butyl (2S)-2-aminopentanedioate often requires precise control over the stereochemistry at multiple centers. Research in this area has led to the development of sophisticated stereoselective transformations, particularly for the synthesis of substituted pyroglutamic acid esters, which are cyclic analogues of glutamic acid.
One notable advancement is the stereodivergent synthesis of chiral pyroglutamic acid esters using silver-catalyzed asymmetric conjugate addition. rsc.orgrsc.org This method involves the reaction of glycine (B1666218) imine esters with β-substituted α,β-unsaturated esters. By carefully selecting the catalyst and reaction conditions, it is possible to access all four possible stereoisomers of the product with high stereoselectivity. rsc.orgrsc.org The reaction proceeds through a 1,4-addition followed by lactamization to form the pyroglutamate (B8496135) ring.
Another powerful strategy is the use of carbonyl catalysis for the enantioselective synthesis of pyroglutamic acid esters. thieme-connect.comresearchgate.net This approach activates the α-C-H bond of a glycinate (B8599266) through the formation of an imine with a chiral pyridoxal (B1214274) catalyst. This activation facilitates a direct asymmetric conjugate addition to an α,β-unsaturated ester, which, after lactamization, yields the chiral pyroglutamic acid derivative. A key advantage of this method is that it avoids the need for pre-protection of the amine group of the glycinate. thieme-connect.com
A different methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com This multi-step sequence begins with a highly diastereoselective tandem aza-Michael addition to create the necessary stereocenters.
The table below details key findings from research on stereoselective transformations for the synthesis of glutamic acid derivatives.
| Method | Key Features | Product Type | Stereoselectivity | Reference |
| Silver-Catalyzed Asymmetric Conjugate Addition | Stereodivergent synthesis, access to all four stereoisomers. | Chiral pyroglutamic acid esters | High diastereo- and enantioselectivity | rsc.orgrsc.org |
| Carbonyl Catalysis | Protecting-group-free, activation of α-C-H bond of glycinate. | Chiral pyroglutamic acid esters | Excellent enantioselectivities | thieme-connect.comresearchgate.net |
| 5-exo-tet Cyclization | Diastereoselective tandem aza-Michael addition as a key step. | Enantiomerically enriched 3-aroyl pyroglutamic acid derivatives | High diastereoselectivity | mdpi.com |
Enantioselective Synthesis of Non-Natural Alpha-Amino Acids
A significant application of ditert-butyl (2S)-2-aminopentanedioate is in the creation of non-natural α-amino acids. These novel amino acids are critical components in the development of new pharmaceuticals and research tools. The synthesis often involves the stereoselective alkylation of the glutamate (B1630785) backbone. By first protecting the amine group, chemists can generate an enolate at the α-carbon or other positions, which then reacts with various electrophiles. The original stereocenter directs the approach of the incoming group, leading to the formation of one diastereomer in preference to the other.
Research has demonstrated various methods for these transformations. For instance, the use of phenylalanine dehydrogenase mutants as biocatalysts has been explored for the transformation of 2-oxo acids into non-natural α-amino acids with excellent enantiocontrol. nih.gov Other chemical methods, such as the stereoselective Myers alkylation of glycine derivatives, also provide routes to enantiopure non-natural amino acids. nih.gov The choice of protecting groups for the α-amino acids is crucial to ensure compatibility with further steps, such as solid-phase peptide synthesis. nih.gov
Below is a table summarizing examples of non-natural amino acids synthesized using chiral building blocks, illustrating the diversity of achievable structures.
| Starting Material Class | Reaction Type | Resulting Non-Natural Amino Acid Structure | Reference |
| Phenylalanine Derivatives | Biocatalytic Transformation | Substituted Phenylalanine Analogs | nih.gov |
| Glycine Derivatives | Myers Alkylation | Aromatic α-Amino Acids | nih.gov |
| Vinyldiazoacetates | N-H Insertion | α-Alkenyl α-Amino Acids | rsc.org |
Applications in the Synthesis of Complex Chiral Molecules
The utility of ditert-butyl (2S)-2-aminopentanedioate extends to the total synthesis of complex, biologically active natural products and other chiral molecules. Its rigid stereochemical framework is instrumental in constructing intricate ring systems and multiple stereocenters with high precision. For example, it has been employed as a starting material in the synthesis of diaminobutanoic acid derivatives, which involves conjugate addition and subsequent functional group manipulations. rsc.org
The synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines, which are important scaffolds in catalysis and medicinal chemistry, can also originate from chiral pool starting materials like glutamate derivatives. nih.gov These syntheses often involve multiple stereoselective steps, where the initial chirality of the starting material dictates the stereochemical outcome of the final product. The development of chiral reagents, such as tert-butanesulfinamide, has further expanded the toolbox for the asymmetric synthesis of a broad range of chiral amines from simple precursors. yale.edunih.gov
| Target Molecule Class | Synthetic Strategy | Key Intermediate from Chiral Pool |
| Diaminobutanoic Acid Derivatives | Conjugate Addition, Azide Inversion | tert-butyl anti-(2S,3S,αS)-2-azido-3-amino esters |
| 2,5-Disubstituted Pyrrolidines | Diastereoselective Grignard Additions | Chiral Imines and 1,3-Oxazolidines |
| Bioactive Natural Products | Multi-step Total Synthesis | Varied Glutamate-derived Intermediates |
Integration into Peptidomimetic and Oligomer Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net Ditert-butyl (2S)-2-aminopentanedioate and its derivatives are valuable precursors in this field. They can be used to introduce conformational constraints or non-natural side chains into a peptide backbone. ottokemi.comsigmaaldrich.com
The synthesis of peptidomimetics often involves incorporating modified amino acids or replacing amide bonds with more stable linkages. The glutamate scaffold allows for modifications at both the side chain and the backbone. For instance, the side-chain carboxylate can be used as a handle to attach other molecular fragments, while the protected alpha-amino and carboxyl groups can be incorporated into a growing peptide or oligomer chain using standard peptide synthesis protocols. This versatility has led to its use in creating novel oligomers with defined folding patterns, known as foldamers, which can mimic the secondary structures of proteins.
| Application Area | Role of Ditert-butyl (2S)-2-aminopentanedioate | Example of Resulting Structure |
| Peptidomimetics | Introduction of conformational constraints | Cyclic peptides, peptides with non-natural side chains |
| Oligomer Synthesis | Backbone and side-chain modification | Foldamers with helical or sheet-like structures |
| Drug Discovery | Scaffold for substance P antagonists | Modified peptide antagonists |
Chemical Transformations and Derivative Synthesis
Amide Bond Formation and Peptide Coupling Reactions
The primary utility of ditert-butyl (2S)-2-aminopentanedioate lies in its application as a protected glutamic acid residue in peptide synthesis. The formation of an amide (peptide) bond is a fundamental reaction where the free amino group of the compound acts as a nucleophile, attacking the activated carboxyl group of another amino acid. bachem.com
This process typically involves two main steps:
Activation of the Carboxyl Group: The carboxylic acid of the incoming amino acid is converted into a more reactive intermediate using a coupling reagent. bachem.com
Acylation of the Amino Group: The free amine of ditert-butyl (2S)-2-aminopentanedioate attacks the activated intermediate, forming the peptide bond. bachem.com
The tert-butyl esters protecting the side-chain and alpha-carboxyl groups are crucial for this process. They are robust and stable under the standard basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) deprotection in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. peptide.compeptide.com This orthogonality allows for the sequential addition of amino acids to build a peptide chain. The tert-butyl protecting groups are typically removed in the final step of the synthesis during acidolytic cleavage from the resin, often using strong acids like trifluoroacetic acid (TFA). peptide.com A variety of coupling reagents, such as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) salts (e.g., BOP), are employed to facilitate this reaction with high efficiency and minimal racemization. bachem.com
Functionalization at the Amino and Carboxyl Termini
The distinct chemical nature of the amino and carboxyl groups in ditert-butyl (2S)-2-aminopentanedioate allows for specific functionalization at either terminus.
Functionalization at the Amino Terminus: The primary amine is nucleophilic and readily reacts with a wide range of electrophiles. Beyond standard peptide coupling, it can be transformed to introduce diverse functionalities. For instance, it can be reacted with triphosgene (B27547) to form a highly reactive isocyanate intermediate. nih.gov This isocyanate is a key precursor for creating urea-based structures, a common pharmacophore in medicinal chemistry, notably in the synthesis of PSMA inhibitors. nih.gov Alternatively, the amine can be reacted with agents like N,N-disuccinimidyl carbonate to yield an activated N-hydroxysuccinimide (NHS) carbamate, which can then be coupled with another amine under milder conditions. nih.gov
Functionalization at the Carboxyl Termini: The two carboxyl groups are chemically protected as tert-butyl esters. To functionalize these positions, the protecting groups must first be removed. This is achieved through treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the esters to reveal the free carboxylic acids. peptide.comgoogle.com Once deprotected, the carboxylic acids can be activated using standard coupling reagents (e.g., HATU, TBTU) and subsequently reacted with various nucleophiles to form amides, esters, or other derivatives. This two-step sequence of deprotection followed by coupling is fundamental for attaching linkers, chelators, or other molecular entities to the glutamic acid core. nih.gov
Synthesis of Bioactive Analogs and Conjugates
The versatility of ditert-butyl (2S)-2-aminopentanedioate makes it an essential starting material for the synthesis of a range of bioactive molecules.
Substance P (SP) is a neuropeptide involved in various physiological processes. Research into SP antagonists has led to the development of therapeutic candidates. One successful strategy involves modifying the C-terminal region of SP fragments. In a notable study, analogues of an SP fragment were synthesized where the terminal methionine residue was replaced with various esters of glutamic acid. nih.gov The analogue incorporating the di-tert-butyl ester of glutamic acid was found to be a potent antagonist at the NK-1 receptor, one of the primary receptors for Substance P. nih.gov This finding demonstrates that introducing the bulky, lipophilic di-tert-butyl glutamate (B1630785) moiety at this position can effectively block the receptor and induce antagonism. nih.gov
Ditert-butyl (2S)-2-aminopentanedioate is a cornerstone in the synthesis of ligands targeting the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer. These ligands are used to deliver diagnostic or therapeutic radionuclides to tumor sites. The pharmacophore responsible for PSMA binding is typically a urea-based motif connecting glutamic acid with either lysine (B10760008) (Glu-urea-Lys or KuE) or another glutamic acid. nih.govnih.gov
The synthesis of these ligands heavily relies on the subject compound as the source of the essential glutamate residue. A common synthetic route involves reacting the free amine of ditert-butyl (2S)-2-aminopentanedioate (or its hydrochloride salt) with an isocyanate derivative of a protected lysine, forming the critical urea (B33335) bond. nih.gov In solid-phase approaches, an activated form of the glutamate derivative is coupled to resin-bound lysine. nih.gov The tert-butyl esters protect the carboxyl groups throughout the synthesis, which often includes the attachment of a chelator (like DOTA) for the radionuclide. researchgate.net The final deprotection step yields the complete ligand, ready for radiolabeling.
Below is a table summarizing key data for several PSMA ligands whose synthesis involves glutamic acid derivatives.
| Ligand | Chelator | Binding Affinity (IC50/Ki, nM) | Tumor Uptake (%ID/g) | Key Structural Feature |
|---|---|---|---|---|
| PSMA-617 | DOTA | 2.3 ± 0.9 | ~15.5 ± 4.4 (4h p.i.) | Features a naphthylalanine group for enhanced binding. |
| PSMA I&T | DOTAGA | 7.4 ± 1.2 | ~10.1 ± 2.1 (4h p.i.) | Employs an iodinated tyrosine for potential radioiodination. |
| DATA5m.SA.KuE | DATA5m | 11.3 ± 1.1 | ~26.6 ± 10.3 (1h p.i.) | Utilizes a squaric acid linker and a hybrid chelator. nih.gov |
| AAZTA5.SA.KuE | AAZTA5 | 18.9 ± 1.2 | ~33.5 ± 10.4 (1h p.i.) | Features a squaric acid linker with the AAZTA chelator. nih.gov |
Data are compiled from various preclinical studies and may vary based on experimental conditions.
Niclosamide (B1684120) is an anthelmintic drug that has been repurposed for its antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov A significant area of research involves synthesizing niclosamide derivatives to enhance its activity, improve its physicochemical properties, or broaden its spectrum. researchgate.netdovepress.com Common modification strategies include altering the substituents on its two aromatic rings or replacing the central amide bond with bioisosteres, such as sulfonamides. researchgate.net While the development of novel niclosamide analogs is an active field, the specific conjugation with glutamic acid derivatives like ditert-butyl (2S)-2-aminopentanedioate is not a widely reported strategy in the reviewed scientific literature for antimicrobial potentiation.
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are key targets in cancer therapy. A novel therapeutic strategy is targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). frontiersin.orgnih.gov A PROTAC is a heterobifunctional molecule with three components: a "warhead" that binds the target protein (e.g., STAT3), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.gov
Precursors for L-γ-Methyleneglutamic Acid Amides in Cancer Research
Ditert-butyl (2S)-2-aminopentanedioate, a protected form of L-glutamic acid, serves as a crucial intermediate in the synthesis of L-γ-methyleneglutamic acid amides, a class of compounds investigated for their potential in cancer therapy. nih.govnih.gov Research has focused on these derivatives due to their ability to target glutaminolysis, a metabolic pathway essential for the proliferation of many cancer cells. nih.govolemiss.edu
An efficient synthetic route to L-γ-methyleneglutamine and its amide derivatives begins with the commercially available L-pyroglutamic acid. nih.gov The initial steps involve the protection of the carboxylic acid and amide groups. The carboxylic acid is converted to a tert-butyl ester, and the amide nitrogen is protected with a tert-butoxycarbonyl (Boc) group. nih.gov The subsequent introduction of a methylene (B1212753) group at the C4 position creates the γ-methylene functionality. nih.gov Selective opening of the resulting cyclic amide ring with a reagent like lithium hydroxide (B78521) (LiOH) yields the key common intermediate, which is a mono-Boc-protected, di-tert-butyl ester of L-γ-methyleneglutamic acid. nih.gov This intermediate is structurally analogous to ditert-butyl (2S)-2-aminopentanedioate, featuring the critical di-tert-butyl ester protection scheme. From this intermediate, various amides are synthesized via standard amide coupling protocols. nih.gov
These synthesized L-γ-methyleneglutamic acid amides have demonstrated significant and selective anticancer activity. nih.gov They have been shown to be as effective as established drugs like tamoxifen (B1202) or olaparib (B1684210) in arresting the growth of multiple breast cancer cell lines, including MCF-7 (ER+/PR+/HER2−), SK-BR-3 (ER−/PR−/HER2+), and the triple-negative MDA-MB-231 line. nih.govresearchgate.net Notably, these compounds did not inhibit the growth of the non-cancerous breast cell line, MCF-10A, indicating a degree of selectivity for cancer cells. nih.govchemrxiv.org Further studies have shown that these compounds are also effective in suppressing the growth of glioblastoma (BNC3, BNC6) and head and neck cancer (HN30, HN31) cell lines in a concentration-dependent manner. nih.govolemiss.educhemrxiv.org
The research highlights the promise of L-γ-methyleneglutamic acid amides as potential therapeutics for various cancer subtypes. chemrxiv.org Pharmacokinetic studies on lead compounds have shown moderate exposure to the brain and good distribution in other tissues like the kidney and liver, suggesting broad potential applications in anticancer therapy. nih.govchemrxiv.org
| Cancer Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 (ER+/PR+/HER2−) | Growth inhibition comparable to tamoxifen or olaparib | nih.govnih.gov |
| Breast Cancer | SK-BR-3 (ER−/PR−/HER2+) | Growth inhibition comparable to tamoxifen or olaparib | nih.govnih.gov |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | Growth inhibition comparable to olaparib | nih.govresearchgate.net |
| Glioblastoma | BNC3, BNC6 | Growth suppression in a concentration-dependent manner | nih.govchemrxiv.org |
| Head and Neck Cancer | HN30, HN31 | Growth suppression in a concentration-dependent manner | nih.govchemrxiv.org |
| Non-Cancerous Control | MCF-10A (Breast) | No significant growth inhibition | nih.govchemrxiv.org |
Precursors for Specialized Amino Acid Scaffolds
Ditert-butyl (2S)-2-aminopentanedioate is a valuable precursor for the synthesis of specialized amino acid scaffolds. As a derivative of the acidic amino acid L-glutamic acid, its utility in synthetic chemistry is significantly enhanced by the presence of two tert-butyl ester groups, which protect the α- and γ-carboxyl groups. google.com This protection strategy is fundamental in peptide synthesis and the creation of complex molecular architectures where precise control of reactivity is required.
The tert-butyl protecting groups are stable under various reaction conditions but can be removed under acidic conditions, such as with trifluoroacetic acid. nih.gov This differential stability allows chemists to perform modifications on other parts of the molecule, such as the free amino group, without affecting the protected carboxylic acids. Subsequently, selective or complete deprotection of the tert-butyl esters can unveil the carboxylic acid functionalities for further reactions, such as amide bond formation or conjugation to other molecules.
This strategic protection makes ditert-butyl (2S)-2-aminopentanedioate an ideal scaffold for building:
Peptidomimetics: By modifying the backbone or side chain, novel structures that mimic peptides but have improved stability or activity can be created.
Asymmetric Synthesis: The inherent chirality of the L-glutamic acid core can be used to direct the stereochemistry of subsequent reactions, leading to the formation of complex chiral molecules. st-andrews.ac.uk
Bifunctional Linkers: The two carboxylic acid groups, once deprotected, can be used to link two different molecular entities, creating conjugates for applications in drug delivery or diagnostics.
The preparation of such di-tert-butyl protected amino acids can be achieved through processes like transesterification of the acidic amino acid in the presence of a tert-butyl compound. google.com Its role as a building block is analogous to how ribosomally synthesized peptides can serve as scaffolds for non-ribosomal chemical modifications in nature, highlighting the fundamental importance of such structures in generating chemical diversity. nih.govnih.gov
Advanced Analytical Characterization of Ditert-butyl (2S)-2-aminopentanedioate
Ditert-butyl (2S)-2-aminopentanedioate, a derivative of the amino acid L-glutamic acid, serves as a crucial building block in synthetic organic chemistry. The precise characterization of its structure, purity, and stereochemical integrity is paramount for its application in research and development. A suite of advanced analytical techniques is employed to ensure these critical quality attributes. This article details the application of spectroscopic, chromatographic, and mass spectrometric methods for the comprehensive analysis of this compound.
Future Directions and Emerging Research Areas
Development of Novel Stereoselective Synthetic Pathways
The demand for enantiomerically pure compounds in pharmaceuticals and other advanced materials continues to drive the development of innovative stereoselective synthetic methods. For ditert-butyl (2S)-2-aminopentanedioate and its derivatives, research is moving beyond traditional protection strategies towards more elegant and efficient catalytic and asymmetric approaches.
Future synthetic strategies are anticipated to focus on the asymmetric synthesis of glutamic acid derivatives with bulky ester groups already in place, potentially circumventing the need for post-synthesis esterification of the natural amino acid. This could involve, for example, catalytic asymmetric alkylation of glycine-derived Schiff bases with tert-butyl acrylates or related electrophiles. The development of novel chiral catalysts, such as phase-transfer catalysts or organocatalysts, will be instrumental in achieving high stereoselectivity in these reactions.
Another emerging area is the stereoselective functionalization of the carbon backbone of protected glutamic acid derivatives. For instance, the diastereoselective alkylation of N-protected pyroglutamates, followed by ring-opening, presents a viable route to various substituted glutamic acid analogues. While not a direct synthesis of the parent compound, these methodologies are crucial for creating novel derivatives for various applications.
Table 1: Comparison of Synthetic Strategies for Protected Glutamic Acid Derivatives
| Synthetic Strategy | Key Features | Potential Advantages | Challenges |
|---|---|---|---|
| Traditional Protection | Esterification of L-glutamic acid with isobutylene (B52900) or tert-butyl acetate (B1210297). | Readily available starting material; well-established procedures. | Often requires harsh acidic conditions; potential for side reactions. |
| Asymmetric Catalysis | De novo synthesis from achiral precursors using chiral catalysts. | High enantioselectivity; potential for atom economy. | Catalyst development and optimization can be complex and costly. |
| Stereoselective Alkylation | Functionalization of a protected glutamic acid scaffold. | Access to a wide range of derivatives; predictable stereochemical outcome. | Requires a pre-existing chiral starting material. |
Exploration of New Applications in Medicinal Chemistry and Materials Science
The unique structural features of ditert-butyl (2S)-2-aminopentanedioate make it an attractive scaffold for the development of new molecules in both medicinal chemistry and materials science.
In medicinal chemistry, this compound is already utilized in the synthesis of peptide-based therapeutics, such as substance P antagonists. ottokemi.com Emerging research is exploring its use in more complex and targeted therapeutic modalities. For example, it serves as a critical component in the synthesis of linkers for antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents directly to cancer cells. Furthermore, it is a precursor for synthesizing prodrugs of L-γ-methyleneglutamic acid amides, which have shown promise as anticancer agents by targeting glutamine metabolism in tumor cells. nih.gov
In the realm of materials science, the incorporation of amino acid-based monomers into polymers is a growing field for creating biocompatible and biodegradable materials. Ditert-butyl (2S)-2-aminopentanedioate, after deprotection, can be polymerized to form poly-γ-glutamic acid (γ-PGA), a versatile biopolymer with applications in drug delivery, tissue engineering, and as a food additive. nih.gov The use of the di-tert-butyl ester allows for controlled polymerization strategies. Moreover, research has shown that incorporating glutamic acid into polyesters like poly(glycerol sebacate) can modify the material's degradation rate and mechanical properties, making it suitable for tissue engineering applications where tailored resorption times are crucial. mdpi.com
Table 2: Emerging Applications of Ditert-butyl (2S)-2-aminopentanedioate
| Field | Application Area | Specific Role of the Compound | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antibody-Drug Conjugates (ADCs) | Component of the linker molecule connecting the antibody and the cytotoxic drug. | |
| Cancer Therapeutics | Precursor for L-γ-methyleneglutamic acid amide prodrugs. | nih.gov | |
| Peptide Synthesis | Building block for substance P antagonists. | ottokemi.com | |
| Materials Science | Biodegradable Polymers | Monomer precursor for the synthesis of poly-γ-glutamic acid. | nih.gov |
Mechanistic Investigations of Chemical Reactions Involving ditert-butyl (2S)-2-aminopentanedioate
A deeper understanding of the reaction mechanisms involving ditert-butyl (2S)-2-aminopentanedioate is essential for optimizing existing synthetic routes and designing new chemical transformations. The interplay between the sterically demanding tert-butyl groups and the reactive amine functionality governs the compound's chemical behavior.
One area of mechanistic interest is the role of the tert-butyl esters in directing the stereochemical outcome of reactions at the α-carbon. The bulky nature of these groups can influence the trajectory of incoming reagents, leading to enhanced diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. Computational studies could provide valuable insights into the transition state geometries of these reactions, aiding in the rational design of more selective synthetic methods.
Another important aspect is the investigation of deprotection mechanisms. While acid-catalyzed hydrolysis is the standard method for removing tert-butyl esters, the presence of two such groups in ditert-butyl (2S)-2-aminopentanedioate raises questions about selective deprotection. Mechanistic studies could elucidate the factors that favor the removal of one ester over the other, potentially leading to the development of protocols for the synthesis of mono-protected glutamic acid derivatives.
Furthermore, the participation of the free amine in intramolecular reactions is a subject of mechanistic inquiry. For instance, the propensity for cyclization to form pyroglutamate (B8496135) derivatives is a known side reaction in peptide synthesis. worktribe.com Detailed mechanistic studies of this and other intramolecular processes under various reaction conditions would enable the development of strategies to either suppress or exploit these pathways for synthetic purposes.
Q & A
Q. What are the recommended synthetic routes for ditert-butyl (2S)-2-aminopentanedioate, and how can reaction conditions be optimized to minimize impurities?
A common approach involves protecting the amino and carboxyl groups of (2S)-2-aminopentanedioate (a glutamate derivative) using tert-butoxycarbonyl (Boc) groups. For example, L-pyroglutamic acid can be reacted with di-tert-butyl dicarbonate under alkaline conditions to introduce Boc protection . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity while minimizing side reactions.
- Temperature control : Maintaining 0–25°C prevents thermal decomposition of intermediates.
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) effectively removes byproducts like unreacted starting materials .
Q. How can the stereochemical purity of ditert-butyl (2S)-2-aminopentanedioate be validated?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times and peak symmetry indicate purity .
- Optical rotation : Measure specific rotation at 589 nm (sodium D-line) and compare with literature values. For example, related (2S)-configured glutamate derivatives exhibit α = +8° to +12° (c = 1 in H₂O) .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- NMR spectroscopy : H and C NMR confirm structural integrity. For instance, tert-butyl groups show characteristic singlet peaks at δ 1.4–1.5 ppm in H NMR .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 286.19 for C₁₄H₂₃NO₅) .
Advanced Research Questions
Q. How do solvent polarity and reaction kinetics influence the efficiency of Boc protection in ditert-butyl (2S)-2-aminopentanedioate synthesis?
Studies on analogous systems (e.g., polymerization of DMAEMA) reveal that solvent polarity affects reaction rates and side reactions. For example:
- Ethanol vs. water : Ethanol enhances nucleophilicity of the amino group, accelerating Boc protection, while aqueous solvents may hydrolyze intermediates .
- Kinetic monitoring : Use in-situ FTIR or H NMR to track tert-butyl group incorporation and optimize reaction time .
Q. What strategies resolve contradictions in reported yield variations for ditert-butyl (2S)-2-aminopentanedioate synthesis?
Discrepancies often arise from:
- Protecting group stability : Boc groups are acid-sensitive; trace acidic impurities can deprotect intermediates, reducing yields. Include a neutralization step (e.g., aqueous NaHCO₃ wash) .
- Catalyst selection : Tertiary amines (e.g., DMAP) improve reaction efficiency compared to weaker bases like pyridine .
Q. How can ditert-butyl (2S)-2-aminopentanedioate be applied in materials science or catalysis?
- Polymer cross-linking : Ditert-butyl peroxides (analogous to ditert-butyl esters) act as initiators in cross-linked PVC, enhancing thermal stability and mechanical strength .
- Thin-film precursors : Ditert-butyl telluride derivatives are used in MOCVD for semiconductor fabrication, suggesting potential for ditert-butyl esters in nanomaterial synthesis .
Q. What advanced computational methods support mechanistic studies of ditert-butyl (2S)-2-aminopentanedioate reactions?
- DFT calculations : Model transition states for Boc protection/deprotection to identify rate-limiting steps.
- Molecular docking : Predict interactions in enzyme-catalyzed reactions (e.g., glutamate decarboxylase) to design chiral catalysts .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
